molecular formula C13H18O4 B13691569 Ethyl 3-Hydroxy-3-(2-methoxy-4-methylphenyl)propanoate

Ethyl 3-Hydroxy-3-(2-methoxy-4-methylphenyl)propanoate

Cat. No.: B13691569
M. Wt: 238.28 g/mol
InChI Key: UFWVZZAJOZTGPT-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(2-methoxy-4-methylphenyl)propanoate is an organic compound with the molecular formula C13H18O4 It is a derivative of propanoic acid and is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(2-methoxy-4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Carboxylic Acid+EthanolAcid CatalystEthyl Ester+Water\text{Carboxylic Acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Ethyl Ester} + \text{Water} Carboxylic Acid+EthanolAcid Catalyst​Ethyl Ester+Water

Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-methoxy-4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-methoxy-4-methylphenyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2-methoxy-4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. Additionally, the compound may modulate enzyme activity by acting as a substrate or inhibitor, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-Hydroxy-3-(2-methoxy-4-methylphenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-Hydroxy-3-(4-methoxyphenyl)propanoate: Similar structure but with a different substitution pattern on the phenyl ring.

    Ethyl 3-Hydroxy-3-(2-methoxyphenyl)propanoate: Lacks the methyl group on the phenyl ring.

    Ethyl 3-Hydroxy-3-(4-methylphenyl)propanoate: Lacks the methoxy group on the phenyl ring.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2-methoxy-4-methylphenyl)propanoate

InChI

InChI=1S/C13H18O4/c1-4-17-13(15)8-11(14)10-6-5-9(2)7-12(10)16-3/h5-7,11,14H,4,8H2,1-3H3

InChI Key

UFWVZZAJOZTGPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)C)OC)O

Origin of Product

United States

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